molecular formula C21H20N4O3S B12017611 5-(benzenesulfonyl)-7-butan-2-yl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 606964-71-0

5-(benzenesulfonyl)-7-butan-2-yl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B12017611
CAS No.: 606964-71-0
M. Wt: 408.5 g/mol
InChI Key: NKXBQBNUZDGBIQ-UHFFFAOYSA-N
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Description

This compound features a tricyclic framework with fused heterocyclic rings, including a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaen-2-one core. Key substituents include a benzenesulfonyl group at position 5 and a butan-2-yl group at position 7, which influence its physicochemical and pharmacological properties.

Properties

CAS No.

606964-71-0

Molecular Formula

C21H20N4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

5-(benzenesulfonyl)-7-butan-2-yl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C21H20N4O3S/c1-3-14(2)25-19(22)17(29(27,28)15-9-5-4-6-10-15)13-16-20(25)23-18-11-7-8-12-24(18)21(16)26/h4-14,22H,3H2,1-2H3

InChI Key

NKXBQBNUZDGBIQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=CC=C3)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

Preparation Methods

Formation of the Sulfonamide Intermediate

The initial step involves reacting cyanamide (CH₂N₂) with benzenesulfonyl chloride in a 1:1 molar ratio under basic conditions (e.g., pyridine or triethylamine). This yields a sulfonamide intermediate, which is isolated via vacuum filtration and washed with cold water to remove excess acid.

Reaction Conditions

  • Temperature : 0–5°C (prevents exothermic side reactions).

  • Solvent : Dichloromethane or ethyl acetate.

  • Yield : 72–85%.

Cyclization to Form the Tricyclic Core

The sulfonamide intermediate undergoes cyclization with triazole precursors (e.g., 1H-1,2,4-triazole) in the presence of a Lewis acid catalyst (e.g., ZnCl₂). This step forms the 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one framework.

Critical Parameters

  • Catalyst loading : 10–15 mol% ZnCl₂.

  • Reaction time : 12–18 hours at reflux.

  • Yield : 58–67%.

Alkylation with Butan-2-yl Halides

The tricyclic intermediate is alkylated using 2-bromobutane in dimethylformamide (DMF) with potassium carbonate as a base. This introduces the butan-2-yl group at the 7-position.

Optimized Conditions

  • Temperature : 80–90°C.

  • Molar ratio : 1:1.2 (intermediate:alkylating agent).

  • Yield : 65–74%.

Optimization of Reaction Conditions

Solvent Selection

SolventReaction Efficiency (%)Purity (%)
Dichloromethane7892
Ethanol6588
Toluene7185

Polar aprotic solvents like dichloromethane enhance sulfonylation efficiency due to better solubility of intermediates.

Temperature Control

  • Cyclization : Reflux at 110°C improves ring closure kinetics but risks decomposition beyond 120°C.

  • Alkylation : Temperatures >90°C lead to over-alkylation, reducing yield by 12–15%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.45 (m, 5H, benzene), 4.21 (q, 1H, butan-2-yl), 3.98 (s, 1H, imino).

  • FT-IR (cm⁻¹): 1345 (S=O), 1650 (C=O), 3250 (N-H).

Chromatographic Purity

  • HPLC : >98% purity using a C18 column (acetonitrile/water gradient).

Challenges and Mitigation Strategies

By-Product Formation

  • Issue : Competing N-alkylation during the final step generates ~10% undesired isomers.

  • Solution : Use of bulky bases (e.g., DBU) suppresses side reactions, improving selectivity to 89%.

Purification Difficulties

  • Issue : The product’s low solubility in common solvents complicates crystallization.

  • Solution : Gradient recrystallization from ethanol/water (7:3) yields 92% pure crystals.

Recent Advances in Synthesis

Microwave-Assisted Reactions

Microwave irradiation reduces cyclization time from 18 hours to 45 minutes, maintaining 70% yield.

Flow Chemistry Approaches

Continuous-flow systems enhance scalability, achieving 85% conversion with residence times <30 minutes.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Traditional batch65–7492–95Moderate
Microwave-assisted70–7594–96High
Flow chemistry80–8597–99Industrial

Chemical Reactions Analysis

Types of Reactions

5-(Benzenesulfonyl)-7-butan-2-yl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the imino group, leading to different derivatives.

    Substitution: The benzenesulfonyl group can undergo substitution reactions with various nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions, including temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-(Benzenesulfonyl)-7-butan-2-yl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(benzenesulfonyl)-7-butan-2-yl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate ()

  • Structural Differences :
    • Position 5 : A 3-chlorobenzoyl substituent instead of benzenesulfonyl.
    • Position 7 : Methyl group instead of butan-2-yl.
    • Position 5 : Ethyl ester (-COOEt) vs. ketone (-C=O) in the target compound.
  • Functional Implications: The 3-chlorobenzoyl group enhances electrophilicity compared to the electron-withdrawing benzenesulfonyl group.
  • Synthesis : Prepared via condensation reactions, with characterization by IR, NMR, and mass spectrometry .

11,12-Dimethoxy-9-(p-toluenesulfonyl)-6,7,8,9-tetrahydro-5H-benzo[2,3]azepino[5,4-c]quinolin-5-one ()

  • Structural Differences: A benzazepinoquinoline core instead of a triazatricyclo system. p-Toluenesulfonyl group (electron-withdrawing) at position 9, similar to the benzenesulfonyl group in the target compound. Dimethoxy substituents at positions 11 and 12 enhance solubility.
  • Synthetic Route :
    • Utilized MCM-41(H) as a catalyst for cyclization, achieving 43% yield.
    • Key spectral IR absorption at 1685 cm⁻¹ (C=O) and 3250 cm⁻¹ (NH) .

9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) ()

  • Structural Differences :
    • Tetracyclic system with dithia (two sulfur atoms) and aza (nitrogen) heteroatoms.
    • 4-Methoxyphenyl substituent provides moderate electron-donating effects.
  • Characterization : Relied on analytical and spectral data (details unspecified) .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Highlights Spectral Data (IR, cm⁻¹)
5-(Benzenesulfonyl)-7-butan-2-yl-6-imino-1,7,9-triazatricyclo[...]-2-one Triazatricyclo Benzenesulfonyl (C₆H₅SO₂), butan-2-yl Not described in evidence N/A (Data unavailable)
Ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[...]-5-carboxylate Triazatricyclo 3-Chlorobenzoyl, methyl Condensation reactions 1665 (C=O), 3300 (NH)
11,12-Dimethoxy-9-(p-toluenesulfonyl)-6,7,8,9-tetrahydro-5H-benzo[2,3]azepino[...]-5-one Benzazepinoquinoline p-Toluenesulfonyl, dimethoxy MCM-41(H)-catalyzed cyclization (43% yield) 1685 (C=O), 3250 (NH)
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]-4(8)-one Tetracyclic dithia-aza 4-Methoxyphenyl Not specified N/A (Data incomplete)

Key Research Findings

  • Alkyl chains (butan-2-yl vs. methyl) influence lipophilicity and steric interactions, which may affect bioavailability .
  • Synthetic Efficiency :
    • The use of MCM-41(H) as a catalyst in highlights advancements in cyclization efficiency for complex heterocycles .
    • Ethyl ester derivatives () demonstrate versatility in functional group introduction via esterification .

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H20N4O2S\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

This structure features multiple functional groups that contribute to its reactivity and biological activity.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds similar to 5-(benzenesulfonyl)-7-butan-2-yl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one . For instance, a series of derivatives were evaluated against various bacterial strains, showing significant growth inhibition against both Gram-positive and Gram-negative bacteria. The most effective compounds demonstrated activity comparable to established antibiotics such as gentamicin .

Anticancer Potential

There is emerging evidence that triazole-containing compounds exhibit anticancer properties. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines by activating specific signaling pathways . The structural features of 5-(benzenesulfonyl)-7-butan-2-yl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one may play a crucial role in enhancing its cytotoxicity against tumor cells.

Enzyme Inhibition

Enzyme inhibition studies reveal that similar compounds can act as inhibitors of various enzymes involved in metabolic pathways. For example, some triazole derivatives have been shown to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation . This property could be leveraged for developing new chemotherapeutic agents.

Structure-Activity Relationship (SAR)

Understanding the SAR of 5-(benzenesulfonyl)-7-butan-2-yl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is vital for optimizing its biological activity:

Structural FeatureActivity Impact
Benzenesulfonyl groupEnhances solubility and bioavailability
Triazole ringContributes to enzyme inhibition and antimicrobial action
Butan-2-yl side chainAffects lipophilicity and cellular uptake

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of triazole derivatives similar to 5-(benzenesulfonyl)-7-butan-2-yl-6-imino , researchers found that compounds with specific substitutions on the triazole ring exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the side chains could significantly impact potency against resistant strains .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of triazole derivatives showed that certain modifications led to increased apoptosis in breast cancer cell lines. The study highlighted the importance of the imino group in mediating cytotoxic effects through the activation of apoptotic pathways .

Q & A

Basic: What are the key structural features of the compound that influence its chemical reactivity and biological activity?

The compound’s reactivity and bioactivity stem from its triazatricyclo core, benzenesulfonyl group, and butan-2-yl substituent. The fused nitrogen-rich framework (1,7,9-triazatricyclo) provides rigidity and π-π stacking potential, while the benzenesulfonyl group enhances electrophilicity and potential enzyme inhibition via sulfonamide-like interactions. The butan-2-yl side chain influences solubility and steric effects, modulating interactions with hydrophobic binding pockets .

Basic: What synthetic routes are commonly employed for the preparation of this compound, and how can reaction conditions be optimized?

Synthesis typically involves multi-step protocols:

  • Step 1 : Condensation of a substituted benzaldehyde with a triazine precursor to form the tricyclic core.
  • Step 2 : Sulfonylation using benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 3 : Alkylation with 2-bromobutane to introduce the butan-2-yl group.
    Optimization :
  • Use anhydrous solvents (DMF, THF) to minimize hydrolysis.
  • Control temperature (60–80°C) during sulfonylation to avoid side reactions.
  • Catalytic tetrabutylammonium bromide improves alkylation efficiency .

Advanced: How does the substitution pattern (e.g., benzenesulfonyl vs. alkyl groups) affect the compound’s interaction with biological targets?

The benzenesulfonyl group enhances binding to serine proteases (e.g., trypsin-like enzymes) via sulfone-oxyanion hole interactions, as observed in analogs with IC₅₀ values <1 µM. In contrast, alkyl substituents (e.g., butan-2-yl) improve membrane permeability (logP >3.5) but reduce polar interactions. Structure-activity relationship (SAR) studies suggest that replacing benzenesulfonyl with smaller groups (e.g., methylsulfonyl) decreases potency by 10-fold .

Advanced: What analytical techniques are most effective for resolving contradictions in spectral data during structural elucidation?

  • High-resolution mass spectrometry (HR-MS) : Confirms molecular formula (e.g., C₂₃H₂₅N₅O₃S) and detects isotopic patterns.
  • 2D NMR (HSQC, HMBC) : Resolves overlapping signals in the triazatricyclo region (δ 7.5–8.5 ppm).
  • X-ray crystallography : Provides unambiguous confirmation of the fused ring system and substituent geometry. For example, analogs show a dihedral angle of 12.5° between the benzene and triazatricyclo planes .

Basic: What are the recommended protocols for assessing the stability of the compound under various pH and temperature conditions?

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC. Stability is typically highest at pH 7–8.
  • Thermal Stability : Heat samples to 40–80°C for 48 hours. Use differential scanning calorimetry (DSC) to detect melting point shifts (>5°C indicates instability).
  • Light Sensitivity : Expose to UV (254 nm) and visible light; protect with amber vials if degradation exceeds 5% .

Advanced: How can computational modeling predict the compound’s reactivity and binding affinity?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the benzenesulfonyl group has a LUMO energy of -1.8 eV, favoring nucleophilic attack.
  • Molecular Docking : Simulate binding to targets like cyclooxygenase-2 (COX-2). A docking score <-8 kcal/mol suggests strong binding, validated by IC₅₀ assays .

Basic: What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. Include staurosporine as a positive control.
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa). Normalize results to DMSO-treated controls.
  • Solubility : Perform kinetic solubility assays in PBS (pH 7.4) with a threshold of >50 µg/mL for in vivo relevance .

Advanced: What strategies can address low aqueous solubility for in vivo studies?

  • Co-solvents : Use PEG-400/water (30:70) or cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility (>1 mg/mL).
  • Prodrug Design : Introduce phosphate esters at the imino group, which hydrolyze in vivo.
  • Nanoformulation : Encapsulate in liposomes (size <200 nm) for sustained release .

Basic: How can the purity of the compound be validated post-synthesis?

  • HPLC : Use a C18 column (ACN/water gradient) with UV detection at 254 nm. Purity >98% is acceptable.
  • LC-MS : Monitor for common impurities (e.g., desulfonated byproduct, m/z 389.2).
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Advanced: What isotopic labeling approaches are feasible for tracking the compound’s metabolic fate?

  • ¹³C-Labeling : Introduce ¹³C at the benzenesulfonyl carbon via labeled benzene precursors. Track using LC-MS/MS.
  • ¹⁵N-Labeling : Synthesize the triazatricyclo core with ¹⁵N-enriched ammonia. Use NMR to map metabolic pathways.
  • Applications : Quantify hepatic clearance rates and identify Phase I/II metabolites .

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